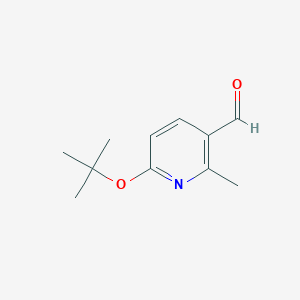

6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde

CAS No.: 1289131-88-9

Cat. No.: VC12012247

Molecular Formula: C11H15NO2

Molecular Weight: 193.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1289131-88-9 |

|---|---|

| Molecular Formula | C11H15NO2 |

| Molecular Weight | 193.24 g/mol |

| IUPAC Name | 2-methyl-6-[(2-methylpropan-2-yl)oxy]pyridine-3-carbaldehyde |

| Standard InChI | InChI=1S/C11H15NO2/c1-8-9(7-13)5-6-10(12-8)14-11(2,3)4/h5-7H,1-4H3 |

| Standard InChI Key | IQVJZJSUULSAEX-UHFFFAOYSA-N |

| SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O |

| Canonical SMILES | CC1=C(C=CC(=N1)OC(C)(C)C)C=O |

Introduction

Chemical Identity and Structural Characteristics

6-(tert-Butoxy)-2-methylpyridine-3-carbaldehyde (C<sub>12</sub>H<sub>15</sub>NO<sub>2</sub>) belongs to the pyridine-carbaldehyde family, characterized by its electron-withdrawing aldehyde group and sterically bulky tert-butoxy substituent. The molecular structure imposes distinct electronic and steric effects, influencing reactivity and intermolecular interactions. Key structural features include:

-

Pyridine ring: A six-membered aromatic ring with nitrogen at position 1.

-

tert-Butoxy group (-OC(CH<sub>3</sub>)<sub>3</sub>): Introduces steric hindrance and electron-donating effects via the oxygen atom.

-

Methyl group (-CH<sub>3</sub>): Enhances lipophilicity and modulates electronic density.

-

Aldehyde group (-CHO): A reactive site for nucleophilic additions or condensations.

Table 1: Comparative Physicochemical Properties of Related Pyridine-carbaldehydes

The tert-butoxy group significantly increases molecular weight and lipophilicity compared to its chloro analog, as evidenced by the higher predicted LogP value .

Synthesis and Reaction Pathways

While no direct synthesis route for 6-(tert-butoxy)-2-methylpyridine-3-carbaldehyde is documented, analogous methods from pyridine chemistry suggest plausible strategies:

Oxidation of Alcohol Intermediates

An alternative route involves oxidizing 6-(tert-butoxy)-2-methylpyridine-3-methanol. The patent CN101906068A describes oxidizing pyridinemethanol derivatives using sodium hypochlorite and catalytic 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), yielding carbaldehydes efficiently. Adapting this method:

-

Synthesis of 6-(tert-butoxy)-2-methylpyridine-3-methanol: Hydroxymethylation via Friedel-Crafts alkylation or Grignard addition.

-

Oxidation: TEMPO/NaOCl system at 0–25°C to preserve the tert-butoxy group .

Physicochemical and Spectroscopic Properties

Solubility and Stability

-

Solubility: Expected to be soluble in organic solvents (e.g., dichloromethane, chloroform) due to lipophilic tert-butoxy and methyl groups. Limited aqueous solubility (estimated <0.1 mg/mL).

-

Stability: The aldehyde group may render the compound sensitive to oxidation and nucleophilic attack. Storage under inert atmosphere and low temperatures is advisable .

Spectroscopic Data (Predicted)

-

IR Spectroscopy: Strong absorption at ~1700 cm<sup>−1</sup> (C=O stretch), ~1250 cm<sup>−1</sup> (C-O of tert-butoxy).

-

<sup>1</sup>H NMR: Key signals include δ 9.8–10.0 (aldehyde proton), δ 1.3 (tert-butyl protons), δ 2.6 (methyl group) .

Applications in Pharmaceutical and Material Science

Pharmaceutical Intermediates

Pyridine-carbaldehydes are pivotal in synthesizing kinase inhibitors and antiviral agents. The tert-butoxy group may enhance metabolic stability by sterically shielding reactive sites, a strategy employed in protease inhibitors .

Ligand Design in Catalysis

The aldehyde and pyridine nitrogen can coordinate to metal centers, making this compound a candidate for asymmetric catalysis ligands. For example, Ru complexes with pyridine-carbaldehydes are effective in transfer hydrogenation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume